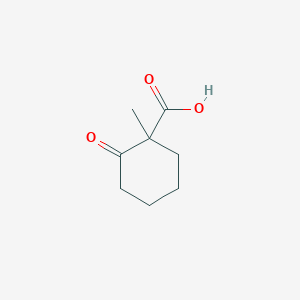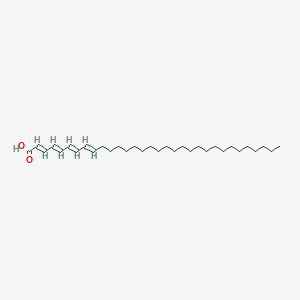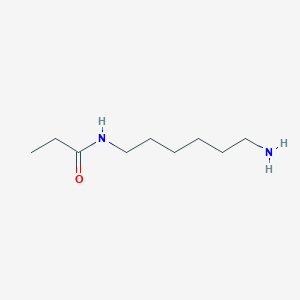
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine
Übersicht
Beschreibung
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields. The compound features a benzhydryl group, a 4-chloro-phenylthio group, and an azetidine ring, making it a unique structure with potential for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.
-
Introduction of the Benzhydryl Group: : The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base to form the desired product.
-
Introduction of the 4-Chloro-Phenylthio Group: : The 4-chloro-phenylthio group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the azetidine ring with a 4-chloro-phenylthio halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with specific functional groups reduced.
Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine has several scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.
-
Biology: : The compound can be used in biological studies to investigate its effects on biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.
-
Medicine: : The compound may have potential therapeutic applications. Research can focus on its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
-
Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors: : The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
-
Inhibition of Enzymes: : The compound may inhibit specific enzymes, affecting metabolic pathways and leading to changes in cellular processes.
-
Modulation of Signaling Pathways: : The compound may modulate signaling pathways, affecting cellular communication and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can be compared with other similar compounds, such as:
-
1-Benzhydryl-3-bromoazetidine: : This compound features a bromo group instead of the 4-chloro-phenylthio group. It may have different chemical reactivity and biological properties.
-
1-Benzhydryl-3-methanesulfonatoazetidine: : This compound features a methanesulfonate group instead of the 4-chloro-phenylthio group. It may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYZGNXLBHJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384921 | |
| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132924-59-5 | |
| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)













